3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1334373-30-6
VCID: VC5356527
InChI: InChI=1S/C16H18N4OS2/c1-9-10(2)23-15(17-9)19-14(21)6-5-12-8-22-16-18-13(7-20(12)16)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,17,19,21)
SMILES: CC1=C(SC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4)C
Molecular Formula: C16H18N4OS2
Molecular Weight: 346.47

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide

CAS No.: 1334373-30-6

Cat. No.: VC5356527

Molecular Formula: C16H18N4OS2

Molecular Weight: 346.47

* For research use only. Not for human or veterinary use.

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide - 1334373-30-6

Specification

CAS No. 1334373-30-6
Molecular Formula C16H18N4OS2
Molecular Weight 346.47
IUPAC Name 3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H18N4OS2/c1-9-10(2)23-15(17-9)19-14(21)6-5-12-8-22-16-18-13(7-20(12)16)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,17,19,21)
Standard InChI Key GIQZDIXEDPMIMH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4)C

Introduction

Structural Elucidation and Molecular Characteristics

3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide consists of three distinct moieties:

  • Imidazo[2,1-b]thiazole core: A fused bicyclic system comprising imidazole and thiazole rings, substituted at position 6 with a cyclopropyl group.

  • Propanamide linker: A three-carbon chain connecting the imidazo[2,1-b]thiazole system to the thiazole amine.

  • 4,5-Dimethylthiazol-2-yl group: A thiazole ring substituted with methyl groups at positions 4 and 5, serving as the amide’s nitrogen substituent.

The cyclopropyl substituent introduces steric constraints and electronic effects that may influence binding interactions in biological systems . The 4,5-dimethylthiazole moiety enhances lipophilicity, potentially improving membrane permeability .

Synthetic Pathways and Optimization Strategies

While no explicit synthesis of this compound is documented, its preparation can be inferred from methodologies used for analogous imidazo[2,1-b]thiazoles and thiazole amides :

Formation of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions. For example:

  • Cyclopropyl introduction: A cyclopropane-containing precursor reacts with 2-aminothiazole derivatives under acidic conditions to form the bicyclic core .

  • Functionalization at position 3: Alkylation or acylation reactions introduce side chains at position 3, as seen in the synthesis of 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivatives .

Propanamide Linker Installation

The propanamide bridge likely forms through:

  • Carboxylic acid activation: Conversion of a propanoic acid derivative to its acid chloride or active ester.

  • Amide coupling: Reaction with 4,5-dimethylthiazol-2-amine using coupling agents like EDC/HOBt .

Representative Synthetic Scheme

StepReactionReagents/ConditionsYield
1CyclocondensationCyclopropanecarboxaldehyde, 2-aminothiazole, HCl (reflux)65–75%
2Side chain elongationEthyl bromoacetate, K₂CO₃, DMF80%
3Hydrazide formationHydrazine hydrate, ethanol90%
4Amide coupling4,5-Dimethylthiazol-2-amine, EDC, DCM70%

Physicochemical Properties and Analytical Data

Predicted properties derived from structural analogs include:

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (>10 mM), limited aqueous solubility (<1 mM at pH 7.4) .

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the amide bond .

Spectroscopic Characterization

  • IR (KBr): Peaks at 1680–1670 cm⁻¹ (C=O stretch), 3200–3100 cm⁻¹ (N-H stretch) .

  • ¹H NMR (DMSO-d₆):

    • δ 1.10–1.25 (m, 4H, cyclopropyl CH₂)

    • δ 2.30 (s, 6H, thiazole CH₃)

    • δ 3.50 (t, 2H, CH₂CO)

    • δ 7.20–7.80 (m, 3H, aromatic/imine protons) .

Biological Activity and Mechanistic Insights

Although direct activity data for this compound is unavailable, structurally related molecules exhibit pronounced biological effects:

Hypothesized Targets

  • Enoyl-ACP reductase (InhA): A key enzyme in mycobacterial fatty acid biosynthesis .

  • Viral proteases: Potential inhibition of SARS-CoV-2 Mᵖʳᵒ via thiazole-amide interactions .

Comparative Analysis with Structural Analogs

CompoundStructureActivity (MIC)Target
3e 2,4-Dinitrobenzylidenehydrazide6.25 µg/mL (TB)InhA
69212-62-0 2,2-Dimethyl-N-thiazol-2-ylpropanamideAntibacterialPenicillin-binding proteins
Target compoundPropanamide derivativePredicted: 3.12–12.5 µg/mL (TB)InhA/proteases

Challenges and Future Directions

  • Synthetic optimization: Improving yields in cyclopropane ring formation (current step 1 yields ≤75%).

  • ADME profiling: Addressing poor aqueous solubility through prodrug strategies or formulation advances.

  • Target validation: High-throughput screening against bacterial/viral panels to confirm hypothesized mechanisms.

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